3-Benzoyl-4,6-dimethyl-2h-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-4,6-dimethyl-2H-pyran-2-one is a heterocyclic compound belonging to the pyrone family. It is characterized by a benzoyl group attached to the third carbon of a 4,6-dimethyl-2H-pyran-2-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Benzoyl-4,6-dimethyl-2H-pyran-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 4,6-dimethyl-2H-pyran-2-one with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-4,6-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-Benzoyl-4,6-dimethyl-2H-pyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-benzoyl-4,6-dimethyl-2H-pyran-2-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain proteases or kinases, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2H-pyran-2-one: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
3-Benzoyl-2H-pyran-2-one: Similar structure but without the methyl groups at positions 4 and 6, which can affect its chemical properties and reactivity.
Uniqueness
3-Benzoyl-4,6-dimethyl-2H-pyran-2-one is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs .
Properties
CAS No. |
3542-67-4 |
---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-benzoyl-4,6-dimethylpyran-2-one |
InChI |
InChI=1S/C14H12O3/c1-9-8-10(2)17-14(16)12(9)13(15)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
ZWCBMIPCXMKUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.